molecular formula C34H41N5O8S B079615 Dihydroergotoxine CAS No. 11032-41-0

Dihydroergotoxine

カタログ番号 B079615
CAS番号: 11032-41-0
分子量: 679.8 g/mol
InChIキー: ADYPXRFPBQGGAH-WVVAGBSPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydroergotoxine is a mixture of three different hydrogenated derivatives of Ergotamine: Dihydroergocornine, Dihydroergocristine, and Dihydroergocryptine . It has been proposed to be a neuroprotective agent and a nootropic agent .


Synthesis Analysis

Dihydroergotoxine is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids . The synthesis of Dihydroergotoxine involves the hydrogenation of these ergot alkaloids .


Molecular Structure Analysis

The molecular structure of Dihydroergotoxine is complex and involves several functional groups . The exact structure can be found in various scientific resources .


Physical And Chemical Properties Analysis

Dihydroergotoxine mesylate appears as a white solid and is soluble in ethanol . It should be stored at room temperature .

科学的研究の応用

  • Cerebrovascular Disturbances : Dihydroergotoxine mesylate (DEM) has been studied for its pharmacological effects on neurotransmitters, particularly in the context of aging and vascular lesions in the brain. It exhibits various therapeutic effects and side effects depending on the dosage, suggesting a complex interaction with brain mechanisms (Yoshikawa et al., 1983).

  • Pharmacokinetics and Metabolism : Research has identified major metabolites of dihydroergotoxine in rat and bovine liver microsomes and then monitored these metabolites in human plasma. This is crucial for understanding the drug's bioavailability and its transformation in the body (Bicalho et al., 2008).

  • Respiratory Effects : Dihydroergotoxine (DET) has been observed to enhance the bronchodilating effect of various beta-receptor stimulators, suggesting its potential utility in treating chronic obstructive pulmonary diseases (Kitamura et al., 1977).

  • Neuroreceptor Interactions : Chronic administration of dihydroergotoxine has been shown to affect receptors for enkephalin and thyrotropin-releasing hormone in the aged rat brain, indicating its influence on monoaminergic neurons and potential therapeutic efficacy (Ogawa et al., 1984).

  • Antioxidant Properties : Dihydroergotoxine mesylate (DHET) has been studied for its ability to inhibit lipid peroxidation in vitro, suggesting a role as a lipid antioxidant in the treatment of senile cerebral vascular insufficiency (Koŕeh et al., 1982).

  • Cardiovascular Effects : Studies have examined the blood-pressure-lowering activity of dihydroergotoxine and its plasma concentrations, providing insights into its potential for treating hypertension (Woodcock et al., 1984).

  • Interactions with Alcohol Consumption : Research has shown that dihydroergotoxine can decrease voluntary ethanol intake in rats, especially when combined with thioridazine, indicating a possible application in managing alcohol dependency (Fadda et al., 1987).

  • Enzyme Inhibition : Dihydroergotoxine mesylate has been observed to inhibit low-Km phosphodiesterase in cat and rat brain homogenates, potentially influencing cellular cAMP levels and hormonal stimulation (Enz et al., 1978).

Safety And Hazards

Dihydroergotoxine may be harmful if swallowed . It is recommended to wash hands thoroughly after handling and avoid eating, drinking, or smoking when using this product .

特性

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYPXRFPBQGGAH-WVVAGBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

62.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dihydroergotoxine

CAS RN

11032-41-0, 6190-39-2
Record name Dihydroergotoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydroergotamine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroergotoxine
Reactant of Route 2
Dihydroergotoxine
Reactant of Route 3
Dihydroergotoxine
Reactant of Route 4
Dihydroergotoxine
Reactant of Route 5
Dihydroergotoxine
Reactant of Route 6
Dihydroergotoxine

Citations

For This Compound
2,150
Citations
B Bicalho, JM Giolo, S Lilla… - Biopharmaceutics & Drug …, 2008 - Wiley Online Library
… : Dihydroergotoxine is a mixture of semi-synthetic ergot alkaloids mainly used for agerelated cognitive impairment. In this study, dihydroergotoxine (… monitoring dihydroergotoxine and its …
Number of citations: 14 onlinelibrary.wiley.com
JM Vigouret, HR Bürki, AL Jaton, PE Züger, DM Loew - Pharmacology, 1978 - karger.com
… CF 25-397 and dihydroergotoxine, while not showing all actions typical of central dopamine … In addition, bromocriptine, dihydroergotoxine and CM 29-712 showed neurochemical effects …
Number of citations: 74 karger.com
I Setnikar, K Schmid, LC Rovati… - …, 2001 - thieme-connect.com
Dihydroergotoxine mesylate (DHETM, CAS 8067\24-1), the combination of the mesylates of four dihydrogenated ergot alkaloid derivatives (dihydroergocornine, dihydroergocristine, α-…
Number of citations: 20 www.thieme-connect.com
J Roquebert, P Demichel - Journal of pharmacy and …, 1985 - Wiley Online Library
The α‐adrenergic activity of dihydroergotoxine had been … In pithed rats, the vasopressor response to dihydroergotoxine was … Dihydroergotoxine decreases the tachycardia elicited by …
Number of citations: 10 onlinelibrary.wiley.com
BG Woodcock, W Loh, WD Habedank… - Clinical …, 1982 - Wiley Online Library
… to estimate plasma dihydroergotoxine concentrations in healthy men after intravenous and oral dihydroergotoxine mesylate solutions in order to determine the kinetics of the drug. …
Number of citations: 15 ascpt.onlinelibrary.wiley.com
D Peričić - International Pharmacopsychiatry, 1981 - karger.com
… Dihydroergotoxine administration shortened the latency of … were not affected with doses of dihydroergotoxine up to 10.0 mg/… The results suggest that dihydroergotoxine decreases GABA-…
Number of citations: 5 karger.com
WD Schoenleber, AL Jacobs, GA Brewer Jr - Analytical profiles of drug …, 1978 - Elsevier
Publisher Summary Dihydroergotoxine mesilate is the salt of the hydrogenation product of the naturally occurring ergotoxine. Dihydroergotoxine mesilate and the mesilates of its …
Number of citations: 5 www.sciencedirect.com
D Peričić, H Manev - Psychopharmacology, 1983 - Springer
… The present study shows that dihydroergotoxine also increases the occurrence of bicuculline-induced convulsions. Although dihydroergotoxine did not affect the latency of bicuculline-…
Number of citations: 7 link.springer.com
M Pašić, G Kartelija, N Djordjević - Neuropharmacology, 1987 - Elsevier
… , value being (6.27) similar to the values obtained for dihydroergotoxine (6.66) and dihydroergotamine (6.36). The … However, these data concern only ergotoxine and …
Number of citations: 6 www.sciencedirect.com
T Kleimola, R Mäntylä, J Kanto - Acta Pharmacologica et …, 1977 - Wiley Online Library
… In preliminary experiments 3 mg of dihydroergotoxine was given orally to one … of dihydroergotoxine in the plasma during 24 hours were found, the determinations of …
Number of citations: 8 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。